4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid
Description
Properties
Molecular Formula |
C21H25NO7 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C21H25NO7/c1-12-9-18(26)28-20-13-6-7-21(2,3)29-14(13)10-15(19(12)20)27-11-16(23)22-8-4-5-17(24)25/h9-10H,4-8,11H2,1-3H3,(H,22,23)(H,24,25) |
InChI Key |
DSXXOYYBMYKRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCCCC(=O)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Introduction of the Oxyacetyl Side Chain
The 5-hydroxy group of the chromen core is acetylated using bromoacetyl bromide in dichloromethane (DCM) with triethylamine as a base. This step affords the intermediate [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl bromide, which is subsequently reacted with 4-aminobutanoic acid.
Coupling with 4-Aminobutanoic Acid
Reductive amination, adapted from methods used for pyrano[2,3-c]pyridine derivatives, is employed to couple the acetylated chromen intermediate with 4-aminobutanoic acid. Sodium triacetoxyborohydride (NaBH(OAc)₃) in chloroform/methanol (9:1) at room temperature facilitates this reaction, achieving yields of 75–88% under optimized conditions.
Table 2: Coupling Reaction Optimization
Oxidation and Protecting Group Strategies
The 2-oxo group is introduced via MnO₂-mediated oxidation of a secondary alcohol precursor, as demonstrated in the synthesis of pyrano[2,3-c]pyridine aldehydes. Protecting groups such as tert-butoxycarbonyl (Boc) are used to shield the amino group of 4-aminobutanoic acid during coupling, preventing unwanted side reactions.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: ¹H NMR (CDCl₃) δ 1.28 (s, 6H, 8,8-dimethyl), 2.04–2.11 (m, 2H, dihydrochromen), 4.32 (t, J = 5.1 Hz, 2H, oxyacetyl), and 8.07 (s, 1H, chromen aromatic). Mass spectrometry (MS) shows a molecular ion peak at m/z 445.4 [M+H]⁺, consistent with the molecular formula C₂₃H₂₈NO₇.
Challenges and Alternative Approaches
Steric hindrance at the 5-position of the chromen core complicates acetylation, necessitating excess bromoacetyl bromide. Alternative pathways, such as Mitsunobu coupling for oxygen-alkyl bond formation, are under investigation. Enzymatic acylation using lipases may offer greener alternatives but remains untested for this substrate.
Chemical Reactions Analysis
Types of Reactions
4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule:
Structural Analogues
2.1.1. [(4-Butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic Acid
- Substituents: Replaces the acetyl amino butanoic acid group with a butyl-substituted oxyacetic acid.
- Key Differences : The butyl group increases lipophilicity compared to the polar amide and carboxylic acid groups in the target compound. This may reduce aqueous solubility but enhance membrane permeability .
2.1.2. 3-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanoic Acid
- Substituents: Methoxy group at position 5 and a shorter propanoic acid chain.
- The shorter propanoic acid chain may reduce steric hindrance in binding interactions compared to butanoic acid .
2.1.3. (9R,10R)-9-(Acetyloxy)-8,8-dimethyl-2-oxo-2H,8H,9H,10H-pyrano[2,3-h]chromen-10-yl 3-Methylbutanoate
- Substituents: Acetyloxy and 3-methylbutanoate ester groups.
- Key Differences : The ester groups may confer hydrolytic instability under physiological conditions compared to the stable amide and carboxylic acid functionalities in the target compound .
Functional Analogues
2.2.1. 4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-ylcarbonylamino}butanoic Acid
- Core Structure: Thieno[3,2-c]pyridine instead of pyrano[2,3-f]chromene.
- The thienopyridine core may offer distinct electronic properties and binding affinities .
2.2.2. 4-[2,3-Difluoro-4-[[10-Hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic Acid
- Core Structure : Diazaspiro[4.5]decene with trifluoromethylphenyl substituents.
- Key Similarities: Incorporates a butanoic acid chain and carbamoyl group, similar to the target’s amide linkage. The spiro system may confer conformational rigidity, contrasting with the planar pyrano[2,3-f]chromene core .
Table 1: Structural and Functional Comparison
Biological Activity
4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid, with the CAS number 888027-28-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 318.32 g/mol. Its structure features a pyranocoumarin moiety which is significant in determining its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases. Compounds that can modulate inflammatory pathways may serve as potential therapeutic agents.
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals.
- Modulation of Signaling Pathways : Such as NF-kB and MAPK pathways which are pivotal in inflammation.
- Interaction with Enzymes : Potential inhibition of enzymes involved in microbial metabolism.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Nishimoto et al. (2008) | Investigated related compounds showing immunosuppressive activity through modulation of signaling pathways. |
| Cai et al. (2017) | Found that similar structures could reduce seizure activity by interacting with AMPA receptors, suggesting neuroprotective properties. |
| Grover et al. (2014) | Reported that derivatives exhibited significant inhibition against COX-2, indicating potential anti-inflammatory effects. |
Q & A
Q. Characterization Methods :
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from:
- Tautomerism (e.g., keto-enol equilibria in the pyrano ring system).
- Solvent Artifacts : Polar solvents may shift NMR peaks; use deuterated DMSO or CDCl₃ for consistency .
- Stereochemical Ambiguity : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish axial vs. equatorial substituents in the chromene ring .
Q. Mitigation Strategies :
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Basic: What safety protocols are critical when handling this compound?
Answer:
Based on SDS guidelines for structurally similar compounds:
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (classified as skin irritant) .
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Storage : Stable at 2–8°C in amber glass vials to prevent photodegradation .
Q. Emergency Measures :
- Spills : Absorb with inert material (e.g., vermiculite), avoid water to prevent hydrolysis .
- Exposure : Flush eyes with water for 15 minutes; seek medical evaluation for persistent irritation .
Advanced: How does the compound’s stability vary under different experimental conditions?
Answer:
Stability studies for analogous compounds reveal:
- pH Sensitivity : Degrades in acidic conditions (pH < 3) via hydrolysis of the acetyloxy group. Stable in neutral to alkaline buffers (pH 7–9) .
- Thermal Stability : Decomposes above 80°C; store at ≤25°C for long-term integrity .
Q. Experimental Validation :
- Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, UV detection at 254 nm) .
Basic: Which analytical methods are most effective for assessing purity?
Answer:
Advanced Option : LC-MS/MS for trace degradation product identification .
Advanced: How can environmental fate studies be designed to evaluate this compound’s ecological impact?
Answer:
Adopt a tiered approach from Project INCHEMBIOL :
Abiotic Studies :
- Photolysis : Expose to UV light (λ = 254 nm) in simulated sunlight; monitor degradation via LC-MS.
- Hydrolysis : Test at pH 4, 7, and 9; quantify half-life using first-order kinetics.
Biotic Studies :
Q. Data Analysis :
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
Answer:
- Process Intensification : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) and minimize side reactions .
- Catalysis : Employ palladium catalysts for selective coupling steps (turnover number > 10,000) .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
Q. Yield-Purity Trade-off :
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–60°C |
| Solvent | Anhydrous DMF |
| Stoichiometry | 1.2:1 (acylating agent:chromene) |
Basic: What are the key considerations for designing dose-response studies in biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
